2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
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Overview
Description
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, with a carboxylic acid group at the 6th position and a methyl group at the 2nd position.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been reported to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of targets like jak1 and jak2 suggests potential effects on the jak-stat signaling pathway , which is involved in processes such as cell growth, differentiation, and immune response.
Result of Action
Similar compounds have been associated with various biological activities, including anti-inflammatory and antiproliferative effects .
Biochemical Analysis
Biochemical Properties
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as Janus kinase 1 and Janus kinase 2, which are involved in cell signaling pathways . The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating the signaling pathways they control. Additionally, this compound interacts with proteins involved in the regulation of gene expression, such as histone deacetylases, influencing chromatin structure and gene transcription .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to altered cell proliferation and differentiation . Furthermore, this compound can modulate the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, it binds to the active sites of Janus kinase 1 and Janus kinase 2, inhibiting their kinase activity and thereby disrupting downstream signaling pathways . Additionally, this compound can inhibit histone deacetylases, leading to increased acetylation of histones and changes in chromatin structure that affect gene transcription . These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation products may form, which can influence the compound’s biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at certain dosage levels . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, while conjugation reactions with glucuronic acid or sulfate facilitate its excretion . These metabolic processes can affect the compound’s bioavailability and biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within tissues can influence its biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with chromatin and influences gene expression . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, such as mitochondria or the endoplasmic reticulum . These localization patterns can affect the compound’s ability to modulate cellular processes and exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The optimal reaction conditions involve using 1 equivalent of enaminonitrile and 2 equivalents of benzohydrazide in dry toluene at 140°C under microwave irradiation .
Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial applications, demonstrating good functional group tolerance and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: This compound has a similar triazole-pyridine structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Another similar compound with a pyrazole ring fused to a pyrimidine ring.
Uniqueness
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as an inverse agonist for RORγt and inhibit multiple enzymes makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPWVWLBSQNYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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